molecular formula C20H22N2O2 B12424834 methyl (1S,12S,13S,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate

methyl (1S,12S,13S,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate

Cat. No.: B12424834
M. Wt: 322.4 g/mol
InChI Key: VXRAIAAMNNTQES-ZYVRPEQXSA-N
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Description

Methyl (1S,12S,13S,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate is a complex organic compound belonging to the class of macroline alkaloids. This compound is known for its intricate structure, which includes multiple fused rings and a variety of functional groups. It is found in several plant species and has been studied for its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1S,12S,13S,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate involves multiple steps, typically starting from simpler organic molecules. The process often includes:

    Formation of the core structure: This involves cyclization reactions to form the pentacyclic framework.

    Introduction of functional groups: Various functional groups are introduced through reactions such as alkylation, acylation, and reduction.

    Final modifications: The final steps may include esterification and other modifications to achieve the desired structure.

Industrial Production Methods

Industrial production of this compound is less common due to its complexity. when produced, it involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,12S,13S,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, such as converting ketones to alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new groups into the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Methyl (1S,12S,13S,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate has several scientific research applications:

    Chemistry: It is studied for its unique structure and reactivity, providing insights into complex organic synthesis.

    Biology: Research has explored its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigations into its pharmacological effects have shown promise for therapeutic applications.

    Industry: Its complex structure makes it a valuable compound for studying advanced synthetic techniques and reaction mechanisms.

Mechanism of Action

The mechanism of action of methyl (1S,12S,13S,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate involves interactions with various molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors, influencing signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

    Akuammidine: A structurally related alkaloid with similar biological activities.

    Polyneuridine: Another macroline alkaloid with comparable pharmacological properties.

    Rhazin: Shares a similar pentacyclic structure and functional groups.

Uniqueness

Methyl (1S,12S,13S,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate is unique due to its specific stereochemistry and the presence of an ethylidene group. This distinct structure contributes to its unique reactivity and biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

methyl (1S,12S,13S,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate

InChI

InChI=1S/C20H22N2O2/c1-3-11-10-22-16-9-14-12-6-4-5-7-15(12)21-19(14)17(22)8-13(11)18(16)20(23)24-2/h3-7,13,16-18,21H,8-10H2,1-2H3/b11-3-/t13?,16-,17-,18-/m0/s1

InChI Key

VXRAIAAMNNTQES-ZYVRPEQXSA-N

Isomeric SMILES

C/C=C\1/CN2[C@H]3CC1[C@@H]([C@@H]2CC4=C3NC5=CC=CC=C45)C(=O)OC

Canonical SMILES

CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)C(=O)OC

Origin of Product

United States

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